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Compound of Interest

Compound Name: Linzagolix

Cat. No.: B1675553

For Immediate Release

This technical whitepaper provides an in-depth analysis of Linzagolix choline, a novel, orally
active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Developed
for the management of sex-hormone-dependent conditions, this document serves as a
comprehensive resource for researchers, scientists, and professionals in drug development,
detailing the molecule's structure, physicochemical properties, mechanism of action, and the
experimental basis for its clinical application.

Molecular Structure and Identification

Linzagolix is a small molecule antagonist of the GnRH receptor.[1] The active moiety is
formulated as a choline salt, Linzagolix choline, to enhance its solubility and oral
bioavailability.[2] This strategic formulation is crucial for its development as a stable, orally
administered therapeutic agent.
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Identifier Value

Drug Name Linzagolix choline

Synonyms OBEZ2109 choline, KLH-2109 choline[3]

CAS Number 1321816-57-2

Molecular Formula C27H28F3N308S

Molecular Weight 611.59 g/mol
2-hydroxy-N,N,N-trimethylethan-1-aminium 3-(5-

2,3-difluoro-6-methoxybenzyl)oxy)-2-fluoro-4-

'UPAC Name :r(1ethoxyphenyl)-2,4-dioyxo-1,;/,;,4?/)
tetrahydrothieno[3,4-d]pyrimidine-5-carboxylate

InChl Key IAIVRTFCYOGNBW-UHFFFAQYSA-M

Physicochemical Properties

The choline salt formulation of Linzagolix is designed to optimize its properties for oral

administration. Key properties are summarized below.

Property Description Source
Appearance Solid powder
Solubility Soluble in DMSO
Dry, dark, at 0-4°C for short
Storage
term or -20°C for long term
Half-life Approximately 15 hours

Protein Binding

>99% in plasma, primarily to

albumin

Absorption

Rapidly absorbed after oral
administration, with Cmax at

~2 hours
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Mechanism of Action

Linzagolix functions as a selective and competitive antagonist of the gonadotropin-releasing
hormone (GnRH) receptor located in the anterior pituitary gland. Unlike GnRH agonists that
cause an initial surge in gonadotropins (a "flare effect”), Linzagolix immediately suppresses
receptor activity. This competitive inhibition blocks the endogenous GnRH signaling pathway,
leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and
follicle-stimulating hormone (FSH). The subsequent decrease in circulating estradiol and
progesterone levels forms the basis of its therapeutic effect in estrogen-dependent conditions

such as uterine fibroids and endometriosis.
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Figure 1: Mechanism of Action of Linzagolix.
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Synthesis Pathway Overview

The synthesis of Linzagolix can be achieved through a convergent approach involving the
preparation of two key intermediates, which are then combined to form the core structure. The
final step involves treatment with choline bicarbonate to yield the choline salt.
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Figure 2: Convergent Synthesis Pathway for Linzagolix Choline.

Clinical Efficacy and Safety Data

Linzagolix has been extensively studied in Phase Il clinical trials, primarily the PRIMROSE 1
& 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis-associated pain.
These trials have demonstrated its efficacy in reducing symptoms in a dose-dependent
manner.

Efficacy in Uterine Fibroids (PRIMROSE 1 & 2)

The primary endpoint in the PRIMROSE trials was the responder rate, defined as menstrual
blood loss (MBL) of <80 mL and a =50% reduction from baseline at 24 weeks.

Table 1: Responder Rates in PRIMROSE 1 & 2 Trials at 24 Weeks
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PRIMROSE 1 PRIMROSE 2
Pooled Responder
Treatment Group Responder Rate Responder Rate
Rate (%)
(%) (%)
Placebo 35.0 29.4 -
100 mg Linzagolix 56.4 56.7 56.6
100 mg Linzagolix +
66.4 77.2
ABT*
200 mg Linzagolix 71.4 77.7
200 mg Linzagolix +
75.5 93.9 84.7

ABT*

*ABT (Add-back therapy): 1 mg estradiol / 0.5 mg norethisterone acetate. Sources:

Efficacy in Endometriosis (EDELWEISS 3)

The EDELWEISS 3 trial evaluated the reduction in dysmenorrhea (DYS) and non-menstrual
pelvic pain (NMPP) as co-primary endpoints.

Table 2: Responder Rates for Pain Reduction in EDELWEISS 3 Trial at 3 Months

Treatment Group DYS Responder Rate (%) NMPP Responder Rate (%)
Placebo 23.5 30.9

75 mg Linzagolix 44.0 - (Not Statistically Significant)
200 mg Linzagolix + ABT* 72.9 47.3

*ABT (Add-back therapy): 1.0 mg estradiol / 0.5 mg norethisterone acetate. Sources:

Safety Profile: Bone Mineral Density (BMD)

A key safety consideration for GnRH antagonists is the potential for bone mineral density loss
due to hypoestrogenism. The change in BMD was a critical safety endpoint in clinical trials.
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Table 3: Mean Percentage Change in Lumbar Spine BMD at 24 Weeks

Study Treatment Group Mean BMD Change (%)
EDELWEISS 1 50 mg Linzagolix <-1.0

EDELWEISS 1 75 mg Linzagolix <-1.0

EDELWEISS 1 200 mg Linzagolix -2.6

PRIMROSE (Pooled) 100 mg Linzagolix -20to-2.1

PRIMROSE (Pooled) 100 mg Linzagolix + ABT -0.8to-1.4

PRIMROSE (Pooled) 200 mg Linzagolix + ABT -0.8to-1.4

Sources:

The most commonly reported adverse events in clinical trials were headache and hot flushes.

Experimental Protocols

The clinical development program for Linzagolix employed rigorous methodologies to assess

its efficacy and safety.

Clinical Trial Design Workflow
The Phase lll trials (PRIMROSE and EDELWEISS) followed a similar, robust design.
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Figure 3: Generalized Phase 11l Clinical Trial Workflow for Linzagolix.

Quantification of Menstrual Blood Loss (MBL)

o Method: Alkaline Hematin Method.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1675553?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Protocol: In the PRIMROSE trials, participants were provided with all necessary sanitary
products. Used products were collected, and the blood loss was quantified centrally using
the validated alkaline hematin method, which extracts blood from the products and measures
hemoglobin concentration spectrophotometrically. A response was defined as MBL < 80 mL
and a =50% reduction from baseline.

Assessment of Endometriosis-Associated Pain

» Method: Daily Electronic Diary with a Verbal Rating Scale (VRS).

e Protocol: In the EDELWEISS 3 trial, subjects rated the severity of dysmenorrhea and non-
menstrual pelvic pain daily. A response was defined as a clinically meaningful reduction in
pain scores from baseline.

Bone Mineral Density (BMD) Assessment

e Method: Dual-Energy X-ray Absorptiometry (DXA) scan.

e Protocol: BMD of the lumbar spine (L1-L4), total hip, and femoral neck was measured at
baseline and at specified intervals (e.g., 24 and 52 weeks). Centralized reading and quality
control of the DXA scans were implemented to ensure consistency across study sites.

Pharmacokinetic Analysis

o Method: While specific protocols for Linzagolix are proprietary, the standard industry
method for quantifying small molecule drugs like GnRH antagonists in plasma is Ultra-
Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

o Anticipated Protocol: This would involve protein precipitation from plasma samples, followed
by chromatographic separation on a C18 column and detection using a mass spectrometer
in Multiple Reaction Monitoring (MRM) mode. This technique allows for highly sensitive and
specific quantification of the drug concentration over time to determine key pharmacokinetic
parameters.

Conclusion

Linzagolix choline is a potent and selective oral GnRH receptor antagonist that has
demonstrated significant efficacy in treating the symptoms of uterine fibroids and
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endometriosis. Its mechanism of action provides a rapid and dose-dependent suppression of
the hypothalamic-pituitary-gonadal axis. The clinical development program, underpinned by
robust experimental protocols, has established a favorable benefit-risk profile, with options for
different dosing regimens, including co-administration with add-back therapy to mitigate
hypoestrogenic side effects like bone mineral density loss. This comprehensive data package
supports Linzagolix choline as a significant therapeutic option for women suffering from these
common and often debilitating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1675553?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

